molecular formula C20H17ClN2O2S B2688833 1-(4-chlorophenyl)-3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one CAS No. 946300-44-3

1-(4-chlorophenyl)-3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one

Cat. No.: B2688833
CAS No.: 946300-44-3
M. Wt: 384.88
InChI Key: SJIYBSBECVLZTD-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazinone core substituted with a chlorophenyl group and a dimethylphenyl-oxoethyl sulfanyl moiety, making it an interesting subject for chemical research and industrial applications.

Scientific Research Applications

1-(4-chlorophenyl)-3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, they are an attractive scaffold for drug discovery research . Further studies on the synthetic methods and biological activities of these compounds could help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. The starting materials often include 4-chlorophenyl hydrazine and 2,4-dimethylbenzaldehyde. The key steps in the synthesis may involve:

    Condensation Reaction: The initial step involves the condensation of 4-chlorophenyl hydrazine with 2,4-dimethylbenzaldehyde to form an intermediate hydrazone.

    Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst to form the pyrazinone ring.

    Thioether Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cellular receptors to alter signal transduction pathways.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorophenyl)-1-(4-chlorophenyl)-2,2-dichloroethane: A compound with similar structural features but different functional groups.

    2-(4-chlorophenyl)-1,1-diphenylethanol: Another compound with a chlorophenyl group but different core structure.

Uniqueness

1-(4-chlorophenyl)-3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one is unique due to its combination of a pyrazinone core with a chlorophenyl and dimethylphenyl-oxoethyl sulfanyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2S/c1-13-3-8-17(14(2)11-13)18(24)12-26-19-20(25)23(10-9-22-19)16-6-4-15(21)5-7-16/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIYBSBECVLZTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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